Due to its physical properties, including its boiling point (68°C at 8 mmHg) and low solubility in water, 1-cyclopentylethanol has been investigated as a potential solvent for various applications. However, further research is needed to determine its effectiveness and suitability compared to existing options [].
1-Cyclopentylethanol can serve as a starting material for the synthesis of other organic compounds. For instance, it can be used to prepare cyclopentane derivatives, which are valuable building blocks for various pharmaceuticals and other complex molecules [].
1-Cyclopentylethanol, also known as (1R)-1-cyclopentylethan-1-ol, is a secondary alcohol characterized by its molecular formula and a molecular weight of approximately 114.19 g/mol. The compound features a cyclopentyl group attached to the first carbon of an ethanol backbone, making it a unique structure among alcohols. Its chemical structure can be represented by the SMILES notation CC(O)C1CCCC1, indicating the presence of a hydroxyl group (-OH) and a five-membered cyclopentane ring .
Currently, there is no significant scientific research available on the specific mechanism of action of CPE in biological systems.
Additionally, 1-cyclopentylethanol can participate in dehydration reactions to form alkenes or can be converted into ethers through reactions with alkyl halides under basic conditions.
Several methods exist for synthesizing 1-cyclopentylethanol:
1-Cyclopentylethanol has potential applications in various fields:
Several compounds share structural similarities with 1-cyclopentylethanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Pentanone | A simple ketone without cyclic structures. | |
Cyclohexanol | A cyclic alcohol with six-membered ring structure. | |
3-Hexanol | A linear alcohol differing in carbon chain length. | |
2-Methyl-2-pentanol | A branched secondary alcohol without a cyclic component. |